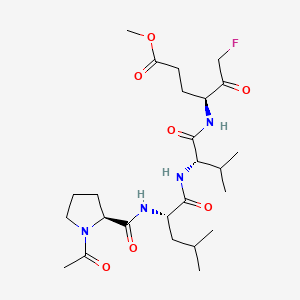

Ac-PLVE-FMK

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist vor allem für ihre Rolle als Cathepsin-Inhibitor bekannt, insbesondere für die gezielte Inhibition von Cathepsin B und L . Cathepsine sind Proteasen, die eine wichtige Rolle in verschiedenen zellulären Prozessen spielen, einschließlich Proteinabbau und -umsatz. Inhibitoren wie Ac-PLVE-FMK sind in der Forschung wertvoll, insbesondere im Zusammenhang mit Krebs, wo Cathepsine häufig überexprimiert werden .

Präparationsmethoden

This compound wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiertDie Reaktionsbedingungen beinhalten häufig die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Peptidbindungsbildung zu erleichtern . Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Ac-PLVE-FMK is synthesized through a series of peptide coupling reactionsThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation . The final product is purified using chromatographic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Ac-PLVE-FMK unterliegt verschiedenen Arten von chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Cathepsinen konzentrieren. Die Verbindung wirkt als irreversibler Inhibitor, indem sie eine kovalente Bindung mit dem aktiven Zentrum Cysteinrest des Enzyms bildet . Diese Reaktion wird durch die Fluormethylketongruppe erleichtert, die gegenüber Nukleophilen wie der Thiolgruppe von Cystein hochreaktiv ist . Das Hauptprodukt dieser Reaktion ist das kovalent modifizierte Cathepsin, das inaktiv wird .

Wissenschaftliche Forschungsanwendungen

Ac-PLVE-FMK hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung. Im Bereich der Krebsforschung wird es verwendet, um die Rolle von Cathepsinen bei der Tumorprogression und -metastasierung zu untersuchen . Durch die Inhibition von Cathepsin B und L können Forscher die Auswirkungen dieser Enzyme auf die Migration, Invasion und Gesamt-Aggressivität von Krebszellen untersuchen . Zusätzlich wird this compound in Studien in Bezug auf lysosomale Funktion und Autophagie eingesetzt, da Cathepsine wichtige Akteure in diesen zellulären Prozessen sind . Die Verbindung ist auch wertvoll bei der Entwicklung therapeutischer Strategien, die auf Cathepsine abzielen, um verschiedene Krankheiten zu behandeln, darunter Krebs und neurodegenerative Erkrankungen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit dem aktiven Zentrum von Cathepsin B und L. Die Fluormethylketongruppe der Verbindung reagiert mit der Thiolgruppe des aktiven Zentrums Cysteinrests, wodurch eine kovalente Bindung gebildet wird und das Enzym irreversibel gehemmt wird . Diese Hemmung verhindert die proteolytische Aktivität von Cathepsinen und beeinflusst so verschiedene zelluläre Prozesse, die auf diese Enzyme angewiesen sind . Die molekularen Ziele von this compound sind in erster Linie die Cathepsine, und seine Wirkungen werden durch die Hemmung ihrer proteolytischen Aktivität vermittelt .

Wirkmechanismus

The mechanism of action of Ac-PLVE-FMK involves its interaction with the active site of cathepsins B and L. The fluoromethyl ketone group of the compound reacts with the thiol group of the active site cysteine residue, forming a covalent bond and irreversibly inhibiting the enzyme . This inhibition prevents the proteolytic activity of cathepsins, thereby affecting various cellular processes that rely on these enzymes . The molecular targets of this compound are primarily the cathepsins, and its effects are mediated through the inhibition of their proteolytic activity .

Vergleich Mit ähnlichen Verbindungen

Ac-PLVE-FMK wird oft mit anderen Fluormethylketon-basierten Inhibitoren verglichen, wie z. B. Acetyl-Valin-Leucin-Prolin-Glutaminsäure (OMe)-CH2F (Ac-VLPE-FMK) . Beide Verbindungen teilen einen ähnlichen Wirkmechanismus und zielen auf den aktiven Zentrum Cysteinrest von Cathepsinen ab und bilden kovalente Bindungen, um ihre Aktivität zu hemmen . Die spezifische Aminosäuresequenz von this compound verleiht ihr einzigartige Bindungseigenschaften und Selektivität gegenüber Cathepsin B und L . Andere ähnliche Verbindungen umfassen Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), ein Breitspektrum-Caspase-Inhibitor . Die Einzigartigkeit von this compound liegt in seiner Spezifität für Cathepsin B und L, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Enzyme in verschiedenen biologischen Kontexten macht .

Eigenschaften

Molekularformel |

C25H41FN4O7 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |

InChI-Schlüssel |

IFDBYWWLFGYDSR-OZIGNCPNSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)

![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)

![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)

![2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid](/img/structure/B10857997.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)